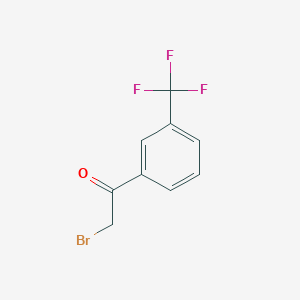
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
概要
説明
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone, also known as 3-(Trifluoromethyl)phenacyl bromide, is a chemical compound with the molecular formula C9H6BrF3O . It is a colorless to yellow to brown liquid or low melting solid .
Synthesis Analysis
The synthesis of 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone involves the reaction of commercially available 3’-trifluoromethylacetophenone with pyridinium bromide perbromide under ice cooling and stirring for 5 hours while heating up to room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 . This indicates that the compound consists of a bromoethanone group attached to a trifluoromethylphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.04 . It has a density of 1.592±0.06 g/cm3 . The boiling point is reported to be between 64-72°C , and the melting point is 22°C . The compound is predicted to have a vapor pressure of 0.059mmHg at 25°C .科学的研究の応用
Agrochemical and Pharmaceutical Research
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of TFMP derivatives involves organic chemistry techniques and the use of fluorine .
- Results or Outcomes : Over 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Alpha-Bromoketones
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of alpha-bromoketones from secondary alcohols .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of alpha-bromoketones involves organic chemistry techniques .
- Results or Outcomes : The synthesis of alpha-bromoketones is a crucial step in the production of various organic compounds .
Trifluoromethylation of Chloroaromatics
- Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” has been used in the trifluoromethylation of chloroaromatics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the trifluoromethylation of chloroaromatics likely involves organic chemistry techniques .
- Results or Outcomes : The trifluoromethylation of chloroaromatics is a crucial step in the production of various organic compounds .
Synthesis of Lipophilic Drugs
- Summary of Application : “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” can be used in the synthesis of lipophilic drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of lipophilic drugs involves organic chemistry techniques .
- Results or Outcomes : The synthesis of lipophilic drugs is a crucial step in the production of various pharmaceutical compounds .
Trifluoromethylation of Chloroaromatics
- Summary of Application : A derivative of “2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone” has been used in the trifluoromethylation of chloroaromatics .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, the trifluoromethylation of chloroaromatics likely involves organic chemistry techniques .
- Results or Outcomes : The trifluoromethylation of chloroaromatics is a crucial step in the production of various organic compounds .
Safety And Hazards
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIYNLSEBAYCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380896 | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
2003-10-3 | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2003-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

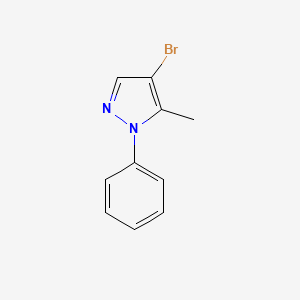

![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
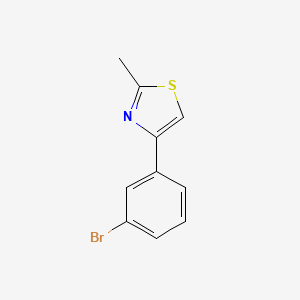
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
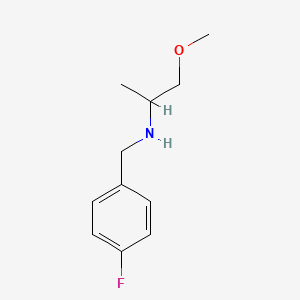
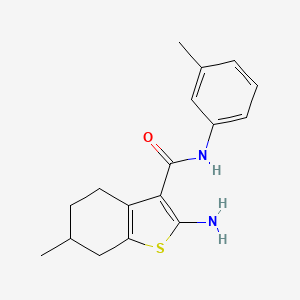
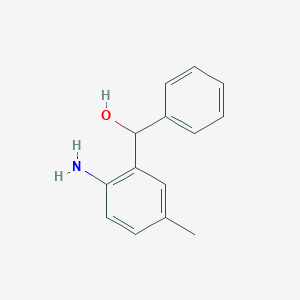

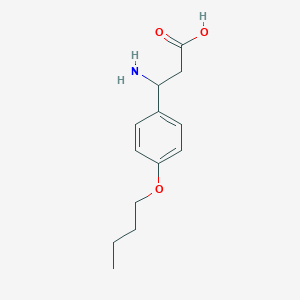
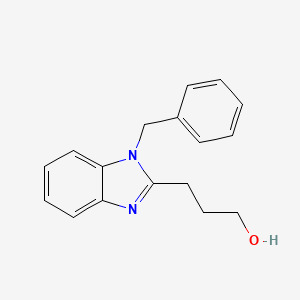
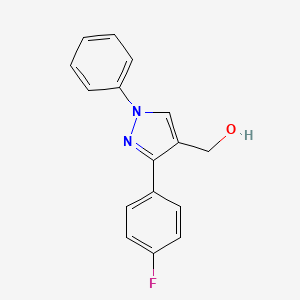

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)